molecular formula C20H22N2O4 B2596027 N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-2-phenoxyacetamide CAS No. 922979-03-1

N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-2-phenoxyacetamide

Cat. No. B2596027
CAS RN: 922979-03-1
M. Wt: 354.406
InChI Key: QIVGZUXNXDYPBS-UHFFFAOYSA-N
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Description

The compound “N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-2-phenoxyacetamide” is a complex organic molecule. It contains a piperidone ring, which is a common feature in many bioactive compounds .

Scientific Research Applications

BTK Inhibition in B Cell Malignancies

Antibacterial Activity

Anti-Inflammatory Properties

Plant Hormone Analog

Mechanism of Action

Target of Action

The primary target of the compound N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide is activated factor X (FXa) in the coagulation cascade . This compound has a high selectivity for FXa over other human coagulation proteases .

Mode of Action

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide acts as a direct inhibitor of FXa . It binds in the active site of FXa, acting as a competitive inhibitor . This results in a rapid onset of inhibition of FXa .

Biochemical Pathways

By inhibiting FXa, N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . This compound inhibits both free and prothrombinase- and clot-bound FXa activity in vitro . Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation .

Pharmacokinetics

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug–drug interactions . The elimination pathways for this compound include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide has been identified as the major circulating metabolite of this compound in humans, but it is inactive against human FXa .

Result of Action

The molecular and cellular effects of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide’s action include the inhibition of FXa and the subsequent reduction in thrombin generation . This leads to a decrease in platelet aggregation and a reduction in the formation of blood clots .

Future Directions

The future research directions for this compound would likely involve further exploration of its biological activity and potential applications in medicine or other fields. The synthesis and study of similar piperidone derivatives could also be a fruitful area of research .

properties

IUPAC Name

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-25-18-13-15(10-11-17(18)22-12-6-5-9-20(22)24)21-19(23)14-26-16-7-3-2-4-8-16/h2-4,7-8,10-11,13H,5-6,9,12,14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVGZUXNXDYPBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)COC2=CC=CC=C2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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